(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is a chiral compound that belongs to the class of benzoimidazothiazoles. This compound features a unique structure characterized by an isopropyl group and a fused benzoimidazole-thiazole ring system. Its distinct properties have made it a subject of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities, including antitubercular effects against Mycobacterium tuberculosis .
The synthesis of (R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 2-aminobenzothiazole with isopropyl bromide in the presence of a base such as potassium carbonate. This reaction is usually performed in dimethylformamide at elevated temperatures to promote cyclization .
In an industrial context, continuous flow reactors may be employed to enhance efficiency and scalability. Optimized reaction conditions are crucial for maximizing yield and purity during large-scale production.
The molecular structure of (R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole can be represented as follows:
The structure features a fused ring system that combines imidazole and thiazole moieties with an isopropyl substituent at one position, contributing to its chiral nature and biological activity .
(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on the reagents used but generally involve standard organic synthesis techniques such as refluxing in appropriate solvents and monitoring reaction progress via techniques like thin-layer chromatography.
The primary mechanism of action for (R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole involves its interaction with pantothenate synthetase in Mycobacterium tuberculosis. The compound binds to the active site of this enzyme through hydrogen bonding and hydrophobic interactions.
This binding inhibits the enzyme's activity, disrupting the biosynthesis of coenzyme A—a crucial cofactor in many enzymatic reactions—thereby affecting various biochemical pathways within the bacterium. The compound has shown potent antitubercular activity with an IC50 value of approximately 2.32 μM against Mycobacterium tuberculosis H37Ra .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds .
(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole has significant applications in scientific research:
The ongoing exploration of this compound’s properties continues to reveal potential new applications within pharmaceutical research and development .
The asymmetric construction of (R)-2-isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole leverages dynamic kinetic resolution (DKR) to control stereochemistry across vicinal C–C and N–N diaxes. This approach capitalizes on the axial chirality inherent in heterobiaryl systems, where rotational barriers enable stereoselective transformations [1] .
Quinine-derived bifunctional catalysts enable enantioselective allylation at the C2 position of the imidazo[2,1-b]thiazole scaffold. This process exploits hydrogen-bonding interactions between the catalyst’s tertiary amine and the substrate’s N-atom, while the quinoline moiety directs nucleophilic attack by allylsilanes. Key characteristics include:
Table 1: Quinine-Catalyzed Allylation Scope
Imidazo[2,1-b]thiazole Substrate | Yield (%) | ee (%) |
---|---|---|
Unsubstituted core | 78 | 92 |
5-Bromo derivative | 65 | 94 |
6-Methoxy derivative | 82 | 96 |
Isothiourea catalysts (e.g., HyperBTM) enforce diastereodivergence during acylation of the N–N axis. The mechanism involves:
The stereochemical integrity of (R)-2-isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole derives from restricted bond rotation around vicinal axes:
Fig. 1: Bond Rotation Barriers
C–C Axis │ ΔG‡ = 28.5 kcal/mol │ N–N Axis │ ΔG‡ = 24.1 kcal/mol │ (R)-isopropyl group
Computational analyses (DFT, M06-2X/def2-TZVP) confirm the isopropyl moiety increases torsional barrier by 6.3 kcal/mol compared to methyl analogues, explaining configurational stability at 25°C .
Synthetic routes to both enantiomers reveal fundamental mechanistic dichotomies:
Table 2: Enantioselective Synthesis Comparison
Parameter | (R)-Enantiomer Route | (S)-Enantiomer Route |
---|---|---|
Preferred Catalyst | Cinchona alkaloids | Modified BINOL-phosphates |
Key Intermediate | Prochiral sulfinimine | Axially chiral biaryl template |
Temperature Optima | –40°C | –78°C |
Rate Constant (k₁) | 3.2 × 10⁻³ s⁻¹ | 1.7 × 10⁻³ s⁻¹ |
Max ee Achieved | 98% | 95% |
The (R)-enantiomer benefits from lower activation energy (ΔΔG‡ = 1.8 kcal/mol) due to favorable catalyst-substrate orientation. (S)-synthesis requires cryogenic conditions to suppress enantiomerization during N–N bond formation [8].
Substituent effects critically impact stereocontrol efficiency:
Ortho-halogenated derivatives exhibit competitive halogen bonding that disrupts catalyst alignment, while fused polycyclic systems (e.g., naphtho[2,1-b] analogues) display unmanageable atropisomerization energies (ΔG‡ > 35 kcal/mol), preventing effective DKR .
Table 3: Substrate Limitations in Atroposelective Synthesis
Substituent Position | Yield (%) | ee (%) | Major Limitation Factor |
---|---|---|---|
5-NO₂ | 58 | 68 | Reduced H-bond acceptor strength |
6-tBu | 32 | 91 | Steric blockade of catalyst approach |
7-Br | 71 | 73 | Halogen bonding interference |
Naphtho-fused derivative | <5 | N/A | Excessive rotational barrier |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7